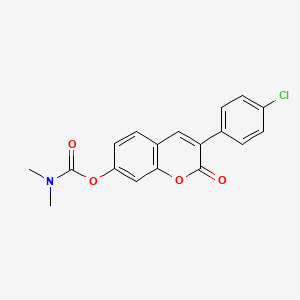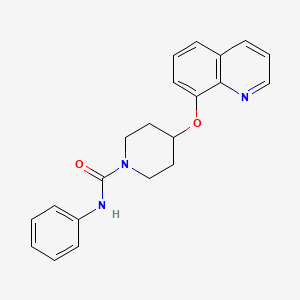
2-(2-methyl-4-oxoquinolin-1(4H)-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(2-methyl-4-oxoquinolin-1(4H)-yl)acetic acid” is a quinoline derivative. Quinolines are a class of organic compounds with a benzene ring fused to a pyridine ring. They are used in the synthesis of various dyes, pharmaceuticals, and natural products .
Molecular Structure Analysis
The molecular structure of “this compound” would likely feature a planar quinoline core, with a methyl group at the 2-position and a carboxylic acid group attached to the quinoline nitrogen .Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions, including electrophilic substitution, nucleophilic substitution, and reduction . The specific reactions that “this compound” can undergo would depend on the reaction conditions and the other reactants present.Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its molecular structure. As a carboxylic acid, it would likely be capable of forming hydrogen bonds, which could affect its solubility and boiling point .Scientific Research Applications
Biological Activities and Medicinal Applications
Antimicrobial and Anticancer Properties : Compounds containing the 8-hydroxyquinoline (8-HQ) nucleus, which includes structures similar to 2-(2-methyl-4-oxoquinolin-1(4H)-yl)acetic acid, have been recognized for their antimicrobial, anticancer, and antifungal effects. These compounds are considered 'privileged scaffolds' in medicinal chemistry due to their broad biological activities and are integral in various pharmaceuticals. The focus has been on synthesizing 8-HQ derivatives with enhanced pharmacological properties for combating diseases like cancer, viral infections, and neurodegenerative disorders (Saadeh, Sweidan, & Mubarak, 2020).
Chemical and Environmental Research : The compound and its related structures have been extensively studied for their chemical behavior, especially in the context of environmental exposure. For instance, studies have investigated the toxicity and mutagenicity of similar compounds, particularly in relation to their use as herbicides and their impact on environmental and human health (Zuanazzi, Ghisi, & Oliveira, 2020).
Complex Molecular Interactions : The compound's structure allows it to participate in complex molecular interactions, which are significant in understanding biological processes. For example, studies on nucleic acid bases interacting with minerals, important in the origin of life theories, also look at compounds with similar structural characteristics to understand these fundamental interactions (Michálková & Leszczynski, 2011).
Future Directions
Properties
IUPAC Name |
2-(2-methyl-4-oxoquinolin-1-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-8-6-11(14)9-4-2-3-5-10(9)13(8)7-12(15)16/h2-6H,7H2,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEQXGGVRQFFJCA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=CC=CC=C2N1CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-amino-6-(difluoromethyl)-4-(1,5-dimethyl-1H-pyrazol-4-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2354230.png)
![N-(3-(dimethylamino)propyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2354231.png)
![3'-(3-chloro-4-fluorophenyl)-1-(3-methoxybenzyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B2354232.png)






![N-benzyl-2-((4-fluorophenyl)sulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2354246.png)




